4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol

Catalog No.
S12189714
CAS No.
M.F
C14H19N3O2
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl...

Product Name

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol

IUPAC Name

4-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C14H19N3O2/c1-4-17-9-10(2)14(16-17)15-8-11-5-6-12(18)13(7-11)19-3/h5-7,9,18H,4,8H2,1-3H3,(H,15,16)

InChI Key

VRCWHUDSECNMIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=C(C=C2)O)OC)C

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol is a synthetic organic compound notable for its complex structure which integrates a methoxyphenol moiety with a pyrazole derivative. The compound is characterized by its unique combination of functional groups, including an amino group and a methoxy group, which contribute to its potential biological activity and reactivity in various chemical environments. Its chemical formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, and it features a molecular weight of approximately 250.31 g/mol.

Due to the presence of reactive functional groups:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound may undergo reduction reactions, particularly affecting the pyrazole ring or the methoxy group, potentially leading to the formation of alcohols or amines.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Reagents commonly used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution processes.

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol has been investigated for its potential biological activities, particularly in pharmacological contexts. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Properties: Due to the presence of the phenolic group, it may scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: The compound's structure suggests potential interactions with inflammatory pathways, possibly inhibiting pro-inflammatory cytokines.
  • Anticancer Activity: Early research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

The synthesis of 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol typically involves multi-step synthetic routes:

  • Synthesis of Pyrazole Derivative:
    • React hydrazine with an appropriate carbonyl compound to form the pyrazole ring.
    • Alkylate with ethyl bromide to introduce the ethyl group at the 1-position.
  • Formation of Aminomethyl Group:
    • Treat the alkylated pyrazole with formaldehyde and a secondary amine to introduce the aminomethyl functionality.
  • Coupling with Methoxyphenol:
    • Finally, couple the aminomethylated pyrazole with 2-methoxyphenol using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

The compound has several applications across different fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting inflammation and cancer.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Probes: Explored for use in studying enzyme interactions and cellular signaling pathways.

Interaction studies have focused on understanding how 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol interacts with various biological targets:

  • Enzyme Inhibition: Research indicates potential inhibition of cyclooxygenase enzymes, which play a critical role in inflammation.
  • Receptor Binding: Studies are ongoing to evaluate its affinity for specific receptors involved in pain and inflammatory responses.

Several compounds share structural similarities with 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol. Here are a few notable examples:

Compound NameStructureUnique Features
4-(Aminomethyl)-2-methoxyphenolStructureLacks the pyrazole ring; primarily used as an antioxidant.
1-Ethyl-4-methylpyrazoleStructureFocused on agricultural applications; less biological activity compared to the target compound.
4-(Hydroxymethyl)-1H-pyrazoleStructureExhibits different reactivity due to hydroxymethyl substitution; used in synthetic chemistry.

These compounds highlight the uniqueness of 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol by combining both pyrazole and phenolic functionalities, which may enhance its biological activity relative to others.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.147726857 g/mol

Monoisotopic Mass

261.147726857 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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